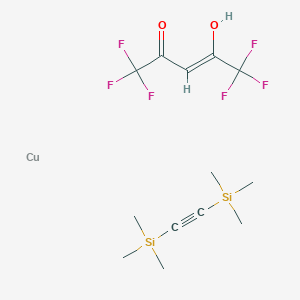

Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane

货号 B164745

CAS 编号:

137039-38-4

分子量: 442 g/mol

InChI 键: JPQCZGCHUZNQDB-FJOGWHKWSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

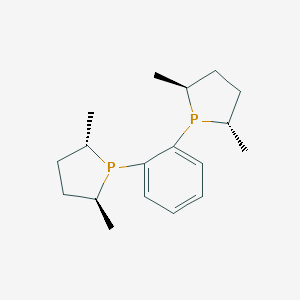

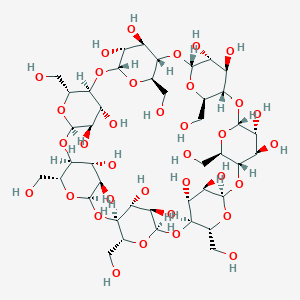

The compound is also known as Bis(trimethylsilyl)acetylene (hexafluoroacetylacetonato)copper(I). It has a linear formula of (CH3)3SiC≡CSi(CH3)3·[CF3COCH=C(O-)CF3]Cu and a molecular weight of 441.00 . It is a copper catalyst .

Synthesis Analysis

The compound is used in Sonogashira couplings . The Sonogashira reaction is a cross-coupling reaction of a vinyl or aryl halide with a terminal alkyne to form a C–C bond . The reaction is conducted under mild conditions, i.e., room temperature, aqueous solutions, and the presence of mild bases .Molecular Structure Analysis

The compound consists of three methyl groups bonded to a silicon atom [−Si(CH3)3], which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis

The compound has a melting point of 51-54 °C (lit.) . It is stored at a temperature of 2-8°C .科学研究应用

Synthesis and Catalysis

- Copper, in conjunction with trimethylsilyl compounds, has been utilized in the synthesis of hexa-substituted benzenes, demonstrating high selectivity and good yields. This process involves the mediation by Negishi reagent and shows copper's role in facilitating the formation of complex organic structures (Zhou Li-shan, 2012).

- The formation of copper nanoparticles on zinc oxide powder using copper hexafluoroacetylacetonate vinyl trimethyl silane as a precursor highlights the application in materials science for enhancing surface properties. The process, investigated through various spectroscopic and microscopic techniques, showcases the potential for creating functionalized nanoparticles (H. Kung & A. Teplyakov, 2014).

- A comparative analysis of bonding behaviors between trimethylmethoxysilane and trimethylchlorosilane on copper surfaces provides insights into surface chemistry and potential applications in coatings and protective layers. The study suggests different mechanisms of action for these silanes, impacting their efficiency in surface modification (S. Mishra & J. Weimer, 1995).

Surface Treatment and Material Properties

- Research on the functionalization of zinc oxide (ZnO) nano-objects by silane grafting, specifically with 3-(trimethoxysilyl)propylmethacrylate, demonstrates the importance of surface hydroxyl groups in achieving strong interfacial bond strength. This work contributes to the development of nanostructured materials with tailored surface properties (C. Bressy et al., 2012).

- The inhibition of copper corrosion by silane coatings has been studied, showing the effectiveness of various silanic agents in protecting copper surfaces from corrosion. This research is significant for applications requiring long-term durability and resistance to environmental factors (F. Zucchi et al., 2004).

属性

IUPAC Name |

copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Si2.C5H2F6O2.Cu/c1-9(2,3)7-8-10(4,5)6;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-6H3;1,12H;/b;2-1-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQCZGCHUZNQDB-FJOGWHKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#C[Si](C)(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)C#C[Si](C)(C)C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20CuF6O2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583710 |

Source

|

| Record name | copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane | |

CAS RN |

137039-38-4 |

Source

|

| Record name | copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

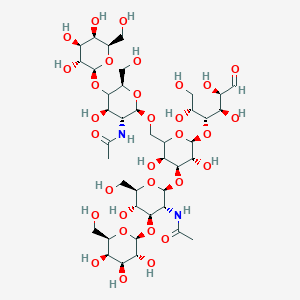

Gangliotetraose

75645-24-8

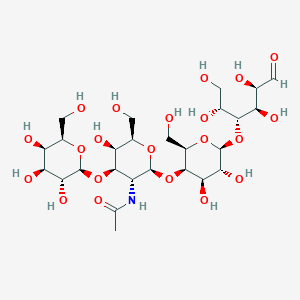

Lewis-b tetrasaccharide

80081-06-7

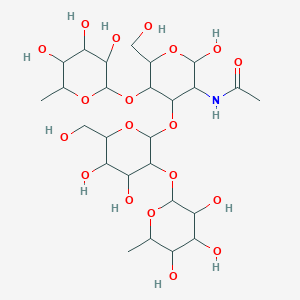

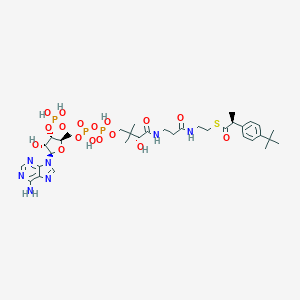

![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)

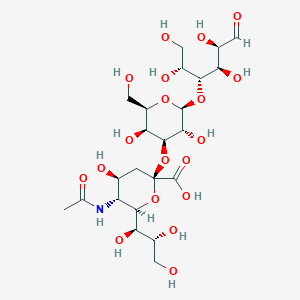

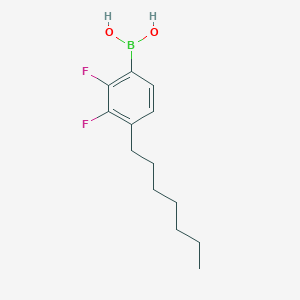

![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)